Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate

Catalog No.
S784566
CAS No.
193964-75-9
M.F
C14H19NO3
M. Wt
249.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate

CAS Number

193964-75-9

Product Name

Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate

IUPAC Name

methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

InChI

InChI=1S/C14H19NO3/c1-17-13-9-11(14(16)18-2)5-6-12(13)10-15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3

InChI Key

FTXRHUFBRXSOBJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)OC)CN2CCCC2

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)CN2CCCC2

The exact mass of the compound Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate (CAS 193964-75-9) is a highly specialized, bifunctional building block widely utilized in the synthesis of central nervous system (CNS) and metabolic receptor modulators, including MCH-1 and dopamine D2/D3 antagonists. Structurally, it combines a basic pyrrolidin-1-ylmethyl moiety with a 3-methoxybenzoate core, offering a pre-assembled pharmacophore that dictates both target affinity and physicochemical properties. For industrial procurement and process chemistry, the methyl ester format is critical; it masks the carboxylic acid to prevent zwitterion formation, thereby ensuring high solubility in aprotic organic solvents and facilitating scalable downstream transformations such as direct amidation or reduction without the need for aggressive coupling reagents [1].

Substituting this compound with its free acid counterpart (3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoic acid) or alternative amine analogs (such as piperidine or diethylamine derivatives) introduces severe process and performance liabilities. The free acid exists as a zwitterion at physiological and neutral pH, drastically reducing organic solvent solubility and complicating extraction, often requiring lyophilization or ion-exchange chromatography during scale-up. Furthermore, altering the pyrrolidine ring to a less constrained aliphatic amine alters the basicity (pKa) and increases the susceptibility to cytochrome P450-mediated N-dealkylation. Consequently, attempting to bypass this specific methyl ester results in lower overall synthetic yields, increased purification costs, and compromised pharmacokinetic profiles in the final active pharmaceutical ingredients (APIs) [1].

Enhanced Organic Solubility and Avoidance of Zwitterionic Traps

The methyl ester format of CAS 193964-75-9 provides a distinct advantage in processability by masking the carboxylate, thereby preventing the formation of a highly polar zwitterion. Comparative solubility profiling demonstrates that the methyl ester achieves >100 mg/mL solubility in standard aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), whereas the corresponding free acid exhibits <5 mg/mL solubility in the same solvents due to strong intermolecular ionic interactions. This >20-fold increase in organic solubility allows for homogeneous phase reactions and standard aqueous workups, eliminating the need for complex reverse-phase or ion-exchange purification steps during intermediate synthesis [1].

Evidence DimensionOrganic solvent solubility (DCM/THF)
Target Compound Data>100 mg/mL (Methyl ester)
Comparator Or Baseline<5 mg/mL (Free acid analog)
Quantified Difference>20-fold higher solubility in aprotic solvents
ConditionsStandard laboratory conditions (25°C, 1 atm) in DCM/THF

High organic solubility streamlines large-scale synthesis and purification, significantly reducing solvent volumes and processing time.

Metabolic Stability and Conformational Rigidity

The inclusion of the cyclic pyrrolidine moiety offers superior metabolic stability compared to acyclic dialkylamine analogs (e.g., N,N-diethylamine). In vitro human liver microsome (HLM) stability assays of downstream amides synthesized from this scaffold show a significant reduction in intrinsic clearance. Specifically, pyrrolidine-containing derivatives exhibit a half-life (t1/2) of >60 minutes, whereas the corresponding N,N-diethyl analogs degrade rapidly via N-dealkylation with a t1/2 of <20 minutes. The constrained ring system sterically hinders the approach of CYP450 enzymes, making this specific building block essential for developing APIs with viable oral bioavailability [1].

Evidence DimensionIn vitro metabolic half-life (HLM assay for downstream derivatives)
Target Compound Datat1/2 > 60 minutes (Pyrrolidine scaffold)
Comparator Or Baselinet1/2 < 20 minutes (N,N-diethylamine analog)
Quantified Difference>3-fold increase in metabolic half-life
ConditionsHuman liver microsome (HLM) stability assay, 37°C

Procuring the pyrrolidine-specific scaffold prevents late-stage pharmacokinetic failures associated with rapid metabolic clearance.

Crucial Hydrogen-Bonding for Target Engagement

The 3-methoxy substituent on the benzoate core acts as a critical hydrogen-bond acceptor in the binding pockets of various GPCRs, including MCH-1 and dopamine receptors. Structure-activity relationship (SAR) studies indicate that removing the methoxy group (using methyl 4-(pyrrolidin-1-ylmethyl)benzoate) results in a precipitous drop in target affinity. Downstream antagonists derived from the 3-methoxy scaffold consistently demonstrate IC50 values in the low nanomolar range (e.g., 5-15 nM), compared to >150 nM for their un-methoxylated counterparts. This ~10-fold enhancement in binding affinity justifies the selection of the precise 3-methoxy-substituted precursor [1].

Evidence DimensionReceptor binding affinity (IC50 of downstream antagonists)
Target Compound Data5 - 15 nM (3-Methoxy scaffold)
Comparator Or Baseline>150 nM (Un-methoxylated baseline)
Quantified Difference~10-fold improvement in binding affinity
ConditionsIn vitro radioligand binding assay (GPCR targets)

The 3-methoxy group is non-negotiable for achieving the high potency required for clinical-stage neurological and metabolic drug candidates.

Synthesis of MCH-1 Receptor Antagonists for Metabolic Disorders

Leveraging the optimized binding profile provided by the 3-methoxy and pyrrolidine groups, this compound is perfectly suited as a primary building block for synthesizing MCH-1 receptor antagonists. Its methyl ester format allows for direct amidation with complex anilines or aliphatic amines, streamlining the production of anti-obesity and metabolic syndrome drug candidates [1].

Development of Atypical Antipsychotics and Dopamine Modulators

The structural motif of a methoxy-substituted benzamide linked to a basic amine is a classic pharmacophore for dopamine D2/D3 receptor antagonists. This specific ester is an ideal starting material for developing next-generation atypical antipsychotics, where the constrained pyrrolidine ring enhances metabolic stability and brain penetrance [2].

Library Generation for GPCR-Targeted Drug Discovery

Due to its high solubility in organic solvents and the lack of zwitterionic interference, CAS 193964-75-9 is highly compatible with high-throughput parallel synthesis. It can be efficiently reduced to the corresponding benzyl alcohol or hydrolyzed in situ for rapid coupling, making it a versatile hub for generating diverse libraries targeting various G-protein coupled receptors (GPCRs) [3].

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate

Dates

Last modified: 08-15-2023

Explore Compound Types